tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18739820
InChI: InChI=1S/C14H28N2O2/c1-13(2,3)18-12(17)16-10-11(7-6-8-15)9-14(16,4)5/h11H,6-10,15H2,1-5H3
SMILES:
Molecular Formula: C14H28N2O2
Molecular Weight: 256.38 g/mol

tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC18739820

Molecular Formula: C14H28N2O2

Molecular Weight: 256.38 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate -

Specification

Molecular Formula C14H28N2O2
Molecular Weight 256.38 g/mol
IUPAC Name tert-butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H28N2O2/c1-13(2,3)18-12(17)16-10-11(7-6-8-15)9-14(16,4)5/h11H,6-10,15H2,1-5H3
Standard InChI Key GFCJGMPPLDUPEC-UHFFFAOYSA-N
Canonical SMILES CC1(CC(CN1C(=O)OC(C)(C)C)CCCN)C

Introduction

Structural and Physicochemical Properties

The molecular structure of tert-butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate comprises a five-membered pyrrolidine ring with a Boc-protected amine, two methyl groups at the 2-position, and a 3-aminopropyl chain extending from the 4-position. The SMILES notation (O=C(N1C(C)(C)CC(CCCN)C1)OC(C)(C)C) provides a precise representation of its connectivity . Computational chemistry data reveals a topological polar surface area (TPSA) of 55.56 Ų, indicative of moderate polarity, and a calculated LogP value of 2.76, suggesting moderate lipophilicity . The compound has three hydrogen bond acceptors and one donor, which influence its solubility and interaction with biological targets .

The presence of the tert-butyl group enhances steric protection of the carbamate moiety, improving stability under acidic conditions. Meanwhile, the aminopropyl side chain introduces a flexible, positively charged primary amine at physiological pH, enabling potential interactions with anionic biological targets . These structural attributes position the compound as a versatile intermediate in organic synthesis.

Comparative Analysis with Structural Analogs

The compound’s uniqueness becomes apparent when compared to related pyrrolidine derivatives:

tert-Butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate (PubChem CID: 96611920):

  • Molecular Weight: 214.30 g/mol.

  • Features: Chiral center at C4, dimethyl groups at C3, lacks the aminopropyl chain.

  • Applications: Intermediate in asymmetric synthesis, particularly for chiral amine pharmaceuticals .

tert-Butyl 3-amino-2,2-dimethylpyrrolidine-1-carboxylate (Enamine ENA490047662):

  • Molecular Weight: 214.31 g/mol.

  • Features: Amino group at C3 instead of C4, altering hydrogen-bonding potential.

  • Uses: Building block for kinase inhibitors and GPCR modulators .

These analogs demonstrate how minor structural changes—such as substituent position or stereochemistry—dramatically alter chemical behavior and therapeutic potential.

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